
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide is a complex organic compound that features a pentafluorophenyl group attached to a tetrahydrothiophene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide typically involves the reaction of pentafluorophenylamine with tetrahydrothiophene-3-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.
Scientific Research Applications
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This results in the inhibition or modulation of the target’s activity, which can be exploited for therapeutic or research purposes.
Comparison with Similar Compounds
Similar Compounds
Benzo(b)thiophenesulfonamide 1,1-dioxide derivatives: These compounds share a similar sulfonamide group and have been studied for their antineoplastic properties.
N-(2-fluorobenzyl)tetrahydro-3-thiophenamine 1,1-dioxide: This compound has a similar tetrahydrothiophene core but differs in the substituent on the nitrogen atom.
Uniqueness
N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
1,1-dioxo-N-(2,3,4,5,6-pentafluorophenyl)thiolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO4S2/c11-5-6(12)8(14)10(9(15)7(5)13)16-22(19,20)4-1-2-21(17,18)3-4/h4,16H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUNSVFKEHBSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.